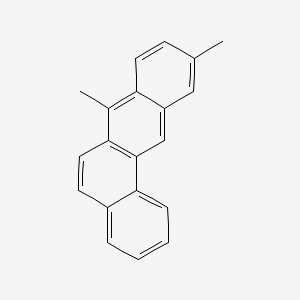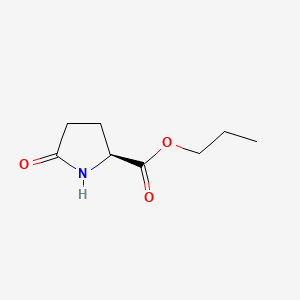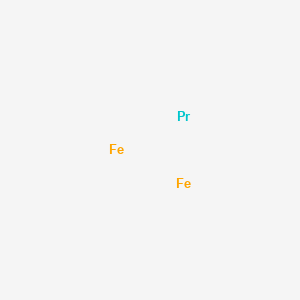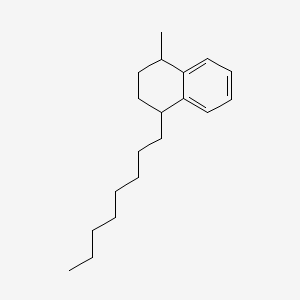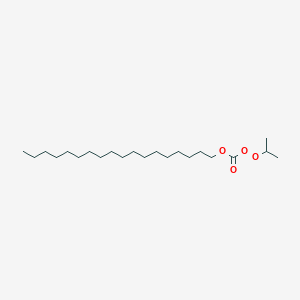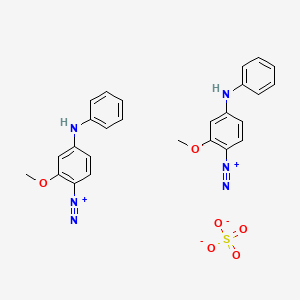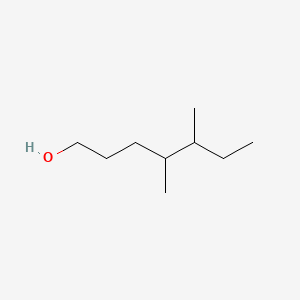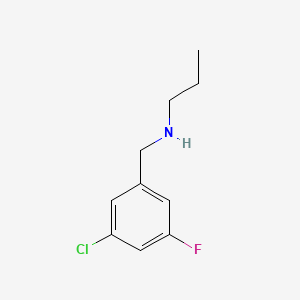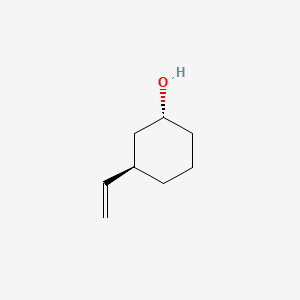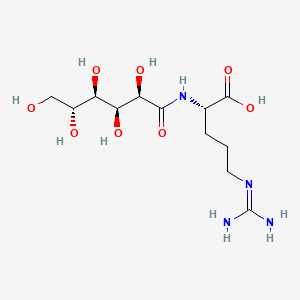
N-D-Gluconoyl-L-arginine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-D-Gluconoyl-L-arginine is a compound with the molecular formula C12H24N4O8 and a molecular weight of 352.34 g/mol It is a derivative of L-arginine, where the amino group of L-arginine is conjugated with gluconic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-D-Gluconoyl-L-arginine typically involves the reaction of L-arginine with gluconic acid or its derivatives. The reaction conditions often include the use of solvents such as water or methanol and may require catalysts to facilitate the conjugation process . The reaction is usually carried out at controlled temperatures to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, involving steps such as crystallization, filtration, and drying to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-D-Gluconoyl-L-arginine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different gluconic acid derivatives, while reduction can lead to modified arginine derivatives .
Aplicaciones Científicas De Investigación
N-D-Gluconoyl-L-arginine has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its role in biological systems, including its interactions with enzymes and other biomolecules.
Mecanismo De Acción
The mechanism of action of N-D-Gluconoyl-L-arginine involves its interaction with specific molecular targets and pathways. One of the primary mechanisms is the modulation of nitric oxide production through the nitric oxide synthase pathway. This interaction can influence various physiological processes, including vasodilation and immune response . The compound may also affect other pathways related to amino acid metabolism and cellular signaling .
Comparación Con Compuestos Similares
Similar Compounds
L-Arginine: A precursor to N-D-Gluconoyl-L-arginine, involved in nitric oxide production and various metabolic processes.
L-Citrulline: Another amino acid related to arginine metabolism, often studied for its role in nitric oxide synthesis.
Agmatine: A derivative of arginine, known for its potential neuroprotective and cardiovascular benefits.
Uniqueness
This compound is unique due to its specific conjugation with gluconic acid, which imparts distinct chemical and biological properties. This conjugation enhances its stability and solubility, making it suitable for various applications that other similar compounds may not be able to achieve .
Propiedades
Número CAS |
94231-89-7 |
|---|---|
Fórmula molecular |
C12H24N4O8 |
Peso molecular |
352.34 g/mol |
Nombre IUPAC |
(2S)-5-(diaminomethylideneamino)-2-[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C12H24N4O8/c13-12(14)15-3-1-2-5(11(23)24)16-10(22)9(21)8(20)7(19)6(18)4-17/h5-9,17-21H,1-4H2,(H,16,22)(H,23,24)(H4,13,14,15)/t5-,6+,7+,8-,9+/m0/s1 |
Clave InChI |
ANELGYUYJOPIPJ-JTPBWFLFSA-N |
SMILES isomérico |
C(C[C@@H](C(=O)O)NC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)CN=C(N)N |
SMILES canónico |
C(CC(C(=O)O)NC(=O)C(C(C(C(CO)O)O)O)O)CN=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


